Cas no 21031-25-4 (1-(4-Phenyl-1H-pyrazol-3-yl)ethanone)

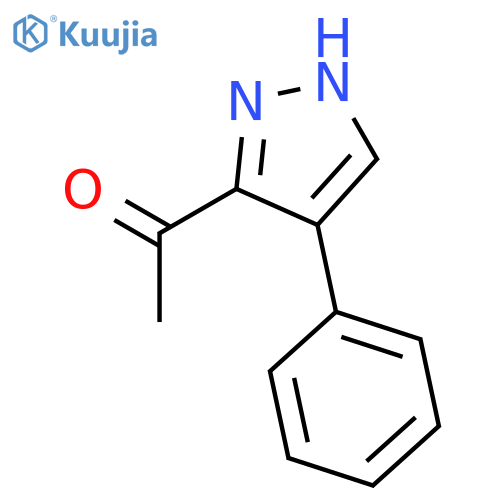

21031-25-4 structure

商品名:1-(4-Phenyl-1H-pyrazol-3-yl)ethanone

1-(4-Phenyl-1H-pyrazol-3-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone

- 1-(4-phenyl-1H-pyrazol-5-yl)ethanone

- 1-(4-phenyl-1h-pyrazol-3-yl)ethan-1-one

- 21031-25-4

-

- インチ: InChI=1S/C11H10N2O/c1-8(14)11-10(7-12-13-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)

- InChIKey: FEEWCLJVRHUFJV-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=NNC=C1C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 186.079312947g/mol

- どういたいしつりょう: 186.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

1-(4-Phenyl-1H-pyrazol-3-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM187985-1g |

1-(4-phenyl-1H-pyrazol-3-yl)ethan-1-one |

21031-25-4 | 95% | 1g |

$659 | 2021-08-05 | |

| Alichem | A049005304-1g |

1-(4-Phenyl-1H-pyrazol-3-yl)ethanone |

21031-25-4 | 95% | 1g |

$556.64 | 2023-09-02 | |

| Chemenu | CM187985-1g |

1-(4-phenyl-1H-pyrazol-3-yl)ethan-1-one |

21031-25-4 | 95% | 1g |

$612 | 2023-02-02 |

1-(4-Phenyl-1H-pyrazol-3-yl)ethanone 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

21031-25-4 (1-(4-Phenyl-1H-pyrazol-3-yl)ethanone) 関連製品

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量